molecular formula C9H9NO4 B14129833 methyl 4-formamido-3-hydroxybenzoate

methyl 4-formamido-3-hydroxybenzoate

Cat. No.: B14129833
M. Wt: 195.17 g/mol
InChI Key: CEQZNFLHWCUANG-UHFFFAOYSA-N
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Description

Methyl 4-formamido-3-hydroxybenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the hydroxyl group is substituted at the 3-position and the formamido group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formamido-3-hydroxybenzoate typically involves the esterification of 4-formamido-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formamido-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The formamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-formamido-3-oxobenzoic acid.

    Reduction: Methyl 4-amino-3-hydroxybenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formamido-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 4-formamido-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and formamido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

    Methyl 3-hydroxybenzoate: Used as an intermediate in organic synthesis.

    Methyl 4-amino-3-hydroxybenzoate: Explored for its potential biological activities.

Uniqueness

Methyl 4-formamido-3-hydroxybenzoate is unique due to the presence of both formamido and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 4-formamido-3-hydroxybenzoate

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-7(10-5-11)8(12)4-6/h2-5,12H,1H3,(H,10,11)

InChI Key

CEQZNFLHWCUANG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC=O)O

Origin of Product

United States

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